SU 4984
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SU 4984 is a cell-permeable, ATP-competitive, and reversible inhibitor of the fibroblast growth factor receptor 1 (FGFR1). It also inhibits platelet-derived growth factor receptor and insulin receptor . This compound is primarily used in scientific research, particularly in the study of cancer and other diseases involving receptor tyrosine kinases .
准备方法
The synthesis of SU 4984 involves several steps:
化学反应分析
SU 4984 undergoes several types of chemical reactions:
Inhibition of Kinase Activity: It inhibits the kinase activity of FGFR1 with an IC50 of 10-20 μM in the presence of 1 mM adenosine triphosphate.
Autophosphorylation Inhibition: It inhibits the autophosphorylation of FGFR1 induced by alphaFGF in NIH 3T3 cells, with an IC50 of 20-40 μM.
Tyrosine Phosphorylation Reduction: It substantially reduces tyrosine phosphorylation of the wild-type receptor and reduces 50% phosphorylation of constitutive C2 KIT.
科学研究应用
SU 4984 is widely used in scientific research, particularly in the following areas:
Cancer Research: It is used to study the inhibition of receptor tyrosine kinases, which play a crucial role in the development and progression of cancer.
Cell Signaling Studies: It is used to investigate the signaling pathways involving FGFR1, platelet-derived growth factor receptor, and insulin receptor.
Drug Development: It serves as a lead compound for the development of new inhibitors targeting receptor tyrosine kinases.
作用机制
SU 4984 exerts its effects by inhibiting the kinase activity of FGFR1, platelet-derived growth factor receptor, and insulin receptor. It binds to the ATP binding cleft of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and survival, making it a valuable tool in cancer research .
相似化合物的比较
SU 4984 is compared with other similar compounds, such as:
Nintedanib: A triple vascular kinase inhibitor that inhibits VEGFR1, VEGFR2, VEGFR3, FGFR1, FGFR2, FGFR3, PDGFRα, and PDGFRβ.
Sorafenib: A multikinase inhibitor that targets Raf-1, B-Raf, VEGFR2, VEGFR3, VEGFR4, PDGFRβ, FLT3, and c-Kit.
This compound is unique in its specific inhibition of FGFR1, making it a valuable tool for studying the role of this receptor in various diseases .
属性
分子式 |
C20H19N3O2 |
---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
4-[4-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C20H19N3O2/c24-14-22-9-11-23(12-10-22)16-7-5-15(6-8-16)13-18-17-3-1-2-4-19(17)21-20(18)25/h1-8,13-14H,9-12H2,(H,21,25)/b18-13+ |
InChI 键 |
ZNFJBJDODKHWED-QGOAFFKASA-N |
手性 SMILES |
C1CN(CCN1C=O)C2=CC=C(C=C2)/C=C/3\C4=CC=CC=C4NC3=O |
规范 SMILES |
C1CN(CCN1C=O)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O |
同义词 |
3-(4-(1-formylpiperazin-4-yl)-benzylidenyl)-2-indolinone SU 4984 Su-4984 SU4984 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。